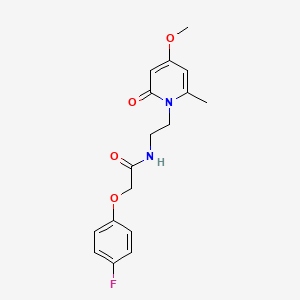![molecular formula C24H24N2O4 B2601649 5-(2-oxo-2-phenylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one CAS No. 898418-38-7](/img/structure/B2601649.png)
5-(2-oxo-2-phenylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(2-oxo-2-phenylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a complex organic molecule that features a pyranone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a phenylethoxy group and a phenylpiperazine moiety, suggests it may have interesting biological activities and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential pharmacological activities. The presence of the phenylpiperazine moiety suggests it could interact with neurotransmitter receptors, making it a candidate for the development of new psychoactive drugs.
Medicine
Medically, the compound could be investigated for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, such as neurological disorders or cancers, although this would require extensive research and clinical trials.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the production of specialty chemicals or pharmaceuticals.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-oxo-2-phenylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyranone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a diketone or a keto-ester.
Introduction of the Phenylethoxy Group: This step often involves an etherification reaction where a phenylethyl halide reacts with a hydroxyl group on the pyranone ring.
Attachment of the Phenylpiperazine Moiety: This can be done through a nucleophilic substitution reaction where the piperazine nitrogen attacks a suitable electrophilic carbon, such as a benzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to improve efficiency. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be critical factors in the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups or the piperazine ring, leading to the formation of quinones or N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The phenyl groups and the piperazine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, such as halides, nitro groups, or alkyl chains.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-oxo-2-phenylethoxy)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one: Similar structure but with a methyl group on the piperazine ring.
5-(2-oxo-2-phenylethoxy)-2-[(4-phenylpiperidin-1-yl)methyl]-4H-pyran-4-one: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness
The unique combination of the phenylethoxy group and the phenylpiperazine moiety in 5-(2-oxo-2-phenylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one distinguishes it from similar compounds. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
5-phenacyloxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-22-15-21(16-25-11-13-26(14-12-25)20-9-5-2-6-10-20)29-18-24(22)30-17-23(28)19-7-3-1-4-8-19/h1-10,15,18H,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWCYWSWKVSMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
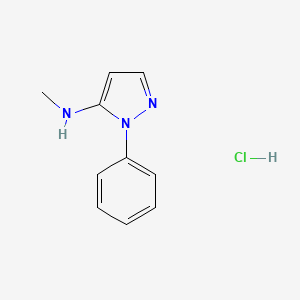
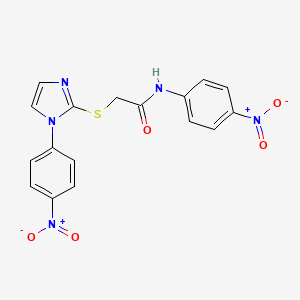
![(4As,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/no-structure.png)
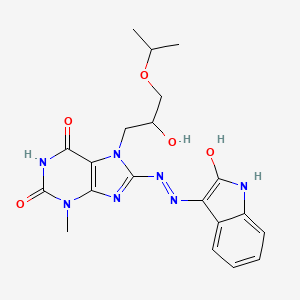
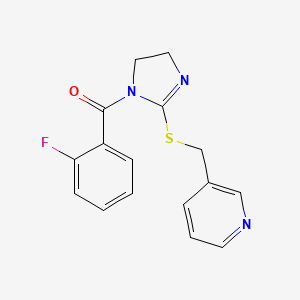
![1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane](/img/structure/B2601576.png)
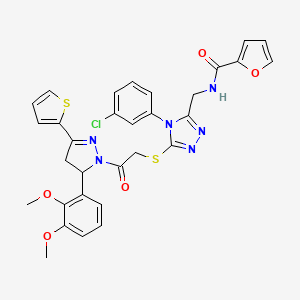

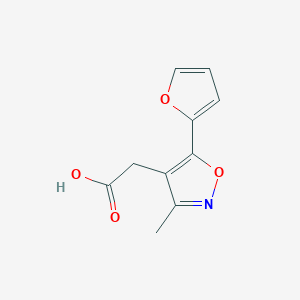
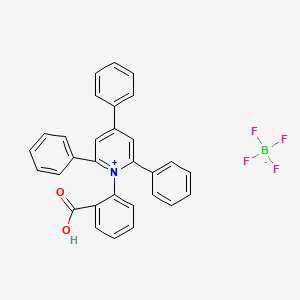

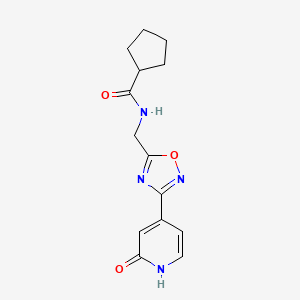
![1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2601586.png)
